molecular formula C25H19N3O4S B14211348 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide CAS No. 827576-88-5

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide

Katalognummer: B14211348
CAS-Nummer: 827576-88-5
Molekulargewicht: 457.5 g/mol
InChI-Schlüssel: NEPJTWCWALQAGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzoylphenyl group, a sulfonamide group, and a pyridine carboxamide group, making it a versatile molecule for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group is known to interact with carbonic anhydrase enzymes, making it a potential inhibitor for these enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

827576-88-5

Molekularformel

C25H19N3O4S

Molekulargewicht

457.5 g/mol

IUPAC-Name

N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C25H19N3O4S/c29-24(18-8-2-1-3-9-18)21-10-4-5-11-22(21)28-33(31,32)20-15-13-19(14-16-20)27-25(30)23-12-6-7-17-26-23/h1-17,28H,(H,27,30)

InChI-Schlüssel

NEPJTWCWALQAGV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.